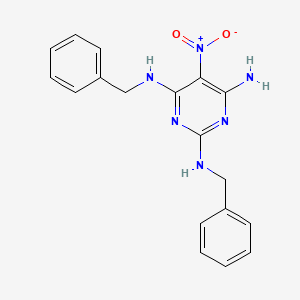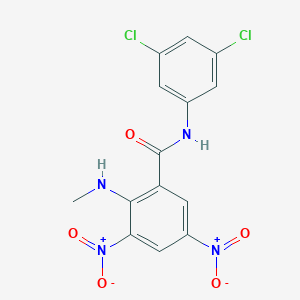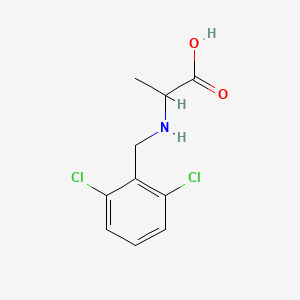![molecular formula C15H19N5O2 B12488875 4-[(3,4-Dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12488875.png)
4-[(3,4-Dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential bioactive properties and its applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one typically involves the reaction of 3,4-dimethylaniline with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dimethylaniline attacks the electrophilic carbon of cyanuric chloride, followed by the addition of morpholine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the morpholine moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-aminophenyl)morpholin-3-one: Another morpholine-containing compound with similar structural features.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with comparable bioactive properties.
Uniqueness
4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one is unique due to its specific combination of a triazine ring and a morpholine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H19N5O2 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
6-(3,4-dimethylanilino)-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C15H19N5O2/c1-10-3-4-12(9-11(10)2)16-13-17-14(19-15(21)18-13)20-5-7-22-8-6-20/h3-4,9H,5-8H2,1-2H3,(H2,16,17,18,19,21) |
Clave InChI |
BOTSUFYXMNWASO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=O)N2)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]-2-fluorobenzamide](/img/structure/B12488801.png)
![6-Oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12488816.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B12488826.png)


![Methyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488838.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dichlorobenzamide](/img/structure/B12488848.png)
![N,N-diethyl-2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B12488853.png)
![2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine](/img/structure/B12488860.png)
![2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12488867.png)
![2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine](/img/structure/B12488899.png)

